5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features an amine group, an imidazole ring, and a benzamide structure, making it a potential candidate for various therapeutic applications.
This compound can be synthesized through various chemical methods that involve the modification of existing imidazole and benzamide derivatives. Its synthesis has been explored in several studies focusing on the development of new pharmaceutical agents, particularly those targeting protein kinases and other enzymes involved in disease pathways.
5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide can be classified as:
The synthesis of 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide typically involves several key steps:
In a typical synthetic route, methodologies may include:
5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating nature of the imidazole ring and the electron-withdrawing characteristics of the benzamide moiety. This duality allows for selective reactions under mild conditions .
The mechanism of action for 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide primarily involves its interaction with specific biological targets, such as protein kinases.
Studies indicate that compounds with similar structures exhibit significant inhibitory activity against various kinases, suggesting potential therapeutic applications in oncology .
5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide has several potential applications in scientific research:
This compound exemplifies the ongoing research into imidazole derivatives and their significance in drug discovery and development .
5-Amino-2-(1H-imidazol-1-yl)-N-methylbenzamide (CAS: 1322604-88-5) is a heterocyclic compound with the systematic IUPAC name 5-amino-2-imidazol-1-yl-N-methylbenzamide. Its molecular formula is C₁₁H₁₂N₄O, and it has a molecular weight of 216.24 g/mol [6]. The SMILES representation is "CNC(=O)C₁=C(C=CC(=C₁)N)N₂C=CN=C₂," reflecting its core structural features: a benzamide scaffold substituted at the ortho-position with an imidazole ring and at the para-position with an amino group (-NH₂) .
Table 1: Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 5-amino-2-imidazol-1-yl-N-methylbenzamide |
CAS Registry Number | 1322604-88-5 |
Molecular Formula | C₁₁H₁₂N₄O |
Molecular Weight | 216.24 g/mol |
Key Functional Groups | Imidazole, benzamide, primary amine |
The imidazole ring (a five-membered heterocycle with nitrogen atoms at positions 1 and 3) contributes to electron-rich aromaticity and hydrogen-bonding capabilities. The ortho-positioning of the imidazole relative to the benzamide carbonyl enables intramolecular electronic interactions, while the para-amino group enhances solubility and provides a site for derivatization . This architecture aligns with "privileged structures" in medicinal chemistry, where hybrid heterocycles exhibit enhanced target-binding versatility [7].
The rational design of imidazole-benzamide hybrids emerged in the early 2010s, driven by the proven bioactivity of imidazole-containing pharmaceuticals (e.g., the kinase inhibitor nilotinib). Early synthetic routes focused on coupling pre-formed imidazole with halogenated benzamides. For 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide, optimized synthesis involves:
The inclusion of the 5-amino group represented an advancement over simpler analogs (e.g., unsubstituted 2-(1H-imidazol-1-yl)benzamide), as it enabled enhanced hydrogen bonding with biological targets [3] [7]. By 2022, quinoline-imidazole hybrids demonstrated potent anticancer activity, cementing the pharmacophoric value of this scaffold [5]. Hybridization strategies evolved to incorporate the benzamide’s conformational rigidity with the imidazole’s metal-chelating capacity, broadening applications in kinase and antimicrobial drug discovery [5] [7].
This compound exemplifies "multi-targeting" hybrid design, leveraging its imidazole-benzamide core for diverse biological interactions:
Anticancer Applications via Kinase Inhibition
The imidazole ring competes with adenosine triphosphate (ATP) in kinase binding pockets. Computational studies confirm hydrogen bonding between the imidazole-N3 and kinase hinge-region residues (e.g., Cys773 in EGFR), while the benzamide carbonyl interacts with hydrophobic pockets [7]. Hybrids like quinoline-benzimidazole salts exhibit nanomolar growth inhibition (GI₅₀) against leukemia (HL-60, K-562) and breast cancer (MDA-MB-468) cell lines [5]. Though direct in vitro data for 5-amino-2-(1H-imidazol-1-yl)-N-methylbenzamide is limited, structural analogs show:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: